Diethyldithiocarbamate

Metal immobilization Soil remediation Chelation stability

Researchers requiring selective copper chelation or complete Cu/Zn SOD inhibition face variability with non-specific alternatives. Diethyldithiocarbamate (DDC) provides a defined, reproducible solution. - Cu/Zn SOD Inhibition: Achieves complete inhibition at concentrations above 3 mM in vitro. - Metal Selectivity: Forms complexes with stability order Cu > Zn > Mn, ensuring preferential copper binding. - Analytical Reagent: ACS reagent grade (≥99.0%) with ≤5 mg/kg trace metals, validated for trace metal extraction and AAS/XRF quantification.

Molecular Formula C5H10NS2-
Molecular Weight 148.3 g/mol
CAS No. 392-74-5
Cat. No. B1195824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyldithiocarbamate
CAS392-74-5
SynonymsAmmonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca
Molecular FormulaC5H10NS2-
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)[S-]
InChIInChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1
InChIKeyLMBWSYZSUOEYSN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDC: Chemical Identity and Procurement


Diethyldithiocarbamate (DDC), typically supplied as its sodium salt trihydrate (CAS 20624-25-3), is a 1,1-dithiolate ligand that forms stable, neutral, and lipophilic bis(dithiocarbamate) complexes with divalent transition metal ions [1][2]. It functions as a metabolite of disulfiram (Antabuse) and is widely employed as a metal chelator, enzyme inhibitor (particularly of Cu/Zn superoxide dismutase and aldehyde dehydrogenase), and analytical reagent for trace metal detection and quantification [3].

Chelator for divalent transition metals; forms stable, lipophilic bis(dithiocarbamate) complexes
Enzyme inhibitor for Cu/Zn superoxide dismutase and aldehyde dehydrogenase studies
Analytical reagent for trace metal detection and quantification (e.g., AAS, XRF extraction)

DDC Procurement Risks: Chelator Non-Interchangeability


The substitution of DDC with other thiol-based chelators (e.g., DMSA, penicillamine) or alternative dithiocarbamates (e.g., pyrrolidine dithiocarbamate, PDTC) carries significant risk of experimental failure or therapeutic inefficacy due to fundamental differences in metal-binding selectivity, complex lipophilicity, and enzyme inhibition profiles. DDC forms uniquely lipophilic neutral bis(dithiocarbamate)-metal complexes, which drive distinct biodistribution and cellular permeability properties not shared by more hydrophilic chelators like EDTA or DMSA [1]. Furthermore, DDC exhibits metal-dependent stability orders (Cu > Zn > Mn) that dictate its preferential action on copper-dependent enzymes, a selectivity profile that diverges sharply from other dithiocarbamates [2]. The quantitative evidence below establishes the specific, measurable differentiation that justifies DDC as the sole appropriate choice for applications requiring targeted Cu/Zn SOD inhibition, aldehyde dehydrogenase modulation, or specific analytical metal extraction workflows.

Metal-binding stability order (Cu > Zn > Mn) may not transfer to other dithiocarbamates or thiol chelators (e.g., DMSA, penicillamine).
Lipophilic neutral complex formation drives cellular permeability; more hydrophilic chelators (EDTA, DMSA) may exhibit different distribution.
Enzyme inhibition profile (Cu/Zn SOD vs. aldehyde dehydrogenase) diverges from PDTC and other dithiocarbamates; verify target engagement.

DDC Quantitative Differentiation Evidence


Metal Chelate Stability Ranking: Cu > Zn > Mn

Diethyldithiocarbamate (DDC) forms chelates with Cu(II), Zn(II), and Mn(II) with a defined and quantifiable stability hierarchy. When sodium diethyldithiocarbamate (DDTCNa) was used to immobilize these three heavy metal ions, the stability of the resulting chelating complexes was ranked unequivocally as C10H20CuN2S4 > C10H20ZnN2S4 > C10H20MnN2S4, based on DSC-TG analysis, DFT calculation, and leakage tests [1]. This order informs selection for applications where preferential binding of copper over zinc or manganese is required; other dithiocarbamate derivatives or chelators do not share this exact stability profile.

Chelate Stability Ranking
Head-to-head
Cu(II) complex > Zn(II) complex > Mn(II) complex
Supports copper-selective chelation research in mixed-metal systems
Rank order validated by DSC-TG, DFT; stable under neutral/alkaline conditions
Metal immobilization Soil remediation Chelation stability Heavy metal contamination

DDC vs. PDTC: NF-κB Inhibition

In a direct head-to-head comparison, both diethyldithiocarbamate (DDC) and pyrrolidine dithiocarbamate (PDTC) demonstrated concentration-dependent biphasic effects on NF-κB activation in cerebral endothelial cells. Notably, both dithiocarbamates began to lose their ability to promote Zn2+ influx and inhibit NF-κB activation at high concentrations exceeding 500 μM [1]. This shared biphasic behavior and threshold concentration differentiate these two dithiocarbamates from other NF-κB inhibitors and provide a quantitative boundary for experimental design.

NF-κB Inhibition Threshold
Head-to-head
DDC and PDTC both lose inhibitory efficacy at concentrations >500 μM in cerebral endothelial cells
Defines concentration window for NF-κB pathway studies
Biphasic response requires strict threshold control in assay design
NF-κB inhibition Cerebral endothelial cells Zinc ionophore Dithiocarbamate comparative

Trace Metal Mobilization: DDC, DMSA, and Penicillamine

In a comparative study of thiol chelators, diethyldithiocarbamate (DDC), 2,3-dimercaptosuccinic acid (DMSA), and DL-penicillamine were evaluated for their effects on essential metal levels in liver, kidney, and serum. All three compounds produced a significant increase in hepatic zinc and a significant decrease in renal copper. However, only DL-penicillamine treatment resulted in a decrease in hepatic copper [1]. This differential effect on hepatic copper indicates that DDC and DMSA are not interchangeable with penicillamine for applications targeting hepatic copper depletion.

Hepatic Copper Mobilization
Head-to-head
DDC did not significantly reduce hepatic copper; penicillamine decreased hepatic copper
Not interchangeable for hepatic copper depletion research models
Tissue-specific chelation response context; DMSA also showed no hepatic copper reduction
Trace metal mobilization Thiol chelators Hepatic zinc Renal copper

Superoxide Dismutase (SOD) Inhibition Profile

Diethyldithiocarbamate (DDC) acts as a potent inhibitor of Cu/Zn superoxide dismutase (SOD), an activity attributed to its ability to chelate copper from the enzyme's active site. In vitro studies have demonstrated that SOD is completely inhibited by pretreatment with DDC at concentrations above 3 mM [1]. Earlier foundational work established that DDC inactivates SOD activity in vitro, a property shared with other thiocarbamic acid derivatives including dimethyldithiocarbamate [2]. This concentration-response relationship provides a quantitative benchmark for experimental protocols requiring controlled SOD inhibition.

SOD Inhibition Threshold
Reported
Complete in vitro SOD inhibition at concentrations >3 mM
Benchmark for SOD inhibition protocols in oxidative stress research
Requires validation in cell-based or in vivo experimental models
Superoxide dismutase Enzyme inhibition Copper chelation Oxidative stress

Analytical Reagent Purity and Trace Metal Limits

For analytical and research applications requiring trace metal quantification, ACS reagent-grade sodium diethyldithiocarbamate trihydrate is specified with an assay of ≥99.0% and maximum cation trace limits of ≤5 mg/kg each for Cr, Mn, Pb, Cu, Fe, Zn, Ni, Cd, and Co . This defined purity and trace metal profile is essential for reproducibility in atomic absorption spectroscopy, X-ray fluorescence spectroscopy, and other trace metal extraction protocols, where contamination from the chelator itself would confound results. Substituting a lower-grade or generic chelator introduces uncontrolled cation background and compromises assay validity.

Reagent Purity Specification
Specification review
Assay ≥99.0%; trace metals (Cr, Mn, Pb, Cu, Fe, Zn, Ni, Cd, Co) ≤5 mg/kg each
Essential for low-background trace metal analytical workflows
Supplier-specified; independent verification recommended for critical quantitative analyses
Analytical chemistry ACS reagent Trace metal analysis Quality control

DDC Optimal Application Scenarios


Copper-Selective Chelation in Mixed-Metal Systems

DDC is the chelator of choice for applications requiring selective binding and immobilization of copper in the presence of zinc and manganese. As demonstrated by Liu et al., DDC forms complexes with stability in the order Cu > Zn > Mn [1]. This selectivity, quantified through thermal and leaching analyses, makes DDC uniquely suited for soil remediation, wastewater treatment, or biochemical studies where copper must be preferentially sequestered without equivalent removal of zinc or manganese.

Controlled SOD Inhibition in Oxidative Stress Research

For experiments requiring complete pharmacological inhibition of Cu/Zn SOD, DDC provides a defined concentration-response relationship, with complete inhibition achieved at concentrations above 3 mM in vitro [1]. This quantitative benchmark enables reproducible experimental design in studies of superoxide-mediated signaling, ischemia-reperfusion injury, or radiation biology where precise modulation of SOD activity is required.

Trace Metal Analysis by Solvent Extraction and Spectroscopy

ACS reagent-grade DDC (≥99.0% purity, ≤5 mg/kg trace metals) is the preferred reagent for the extraction of trace metals into organic solvents for subsequent quantification by atomic absorption spectroscopy (AAS) or X-ray fluorescence (XRF) spectroscopy [1]. The defined low trace metal background ensures that the chelator itself does not contribute to the analytical signal, a critical requirement for accurate determination of Cu, Zn, Fe, Ni, and other transition metals in environmental or biological matrices.

NF-κB Pathway Studies in Endothelial Cells

Based on head-to-head comparative data, DDC can be employed interchangeably with pyrrolidine dithiocarbamate (PDTC) for NF-κB inhibition studies, provided the concentration is maintained below 500 μM to avoid the loss of efficacy observed at higher concentrations [1]. This quantitative threshold is essential for experimental reproducibility in cerebral endothelial cell models investigating inflammatory signaling, where exceeding this concentration would produce paradoxical attenuation of inhibitory effect.

Application
Selection Property
Validation Focus
Copper-selective chelation in mixed-metal systems
Metal-binding selectivity profile
Chelation specificity under mixed-metal conditions
SOD inhibition in oxidative stress models
Defined concentration-response relationship
SOD activity assay and inhibition threshold verification
Trace metal analysis by solvent extraction (AAS, XRF)
High purity, low trace metal background
Method blank and recovery in target matrix
NF-κB pathway studies in endothelial cells
Concentration-dependent modulation of NF-κB
NF-κB activation assay and efficacy-threshold evaluation

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